N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, an isopropyl group, and a dibenzo[c,e][1,2]thiazin-6-yl moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the dibenzo[c,e][1,2]thiazin-6-yl core: This can be achieved through a visible-light-induced palladium-catalyzed cascade reaction involving etherification and C–C coupling cyclization of α-bromoacetophenones with phenols.
Introduction of the isopropyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazin-6-yl core with isopropyl halides under basic conditions.
Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction using 3-fluorophenyl halides and appropriate nucleophiles.
Formation of the acetamide linkage: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and as an organocatalyst.
6H-Dibenzo(a,g)quinolizine-1,9-diol: Another compound with a similar dibenzo structure, used in various chemical reactions.
Uniqueness
N-(3-fluorophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide stands out due to its unique combination of functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21FN2O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H21FN2O3S/c1-15(2)16-10-11-21-20(12-16)19-8-3-4-9-22(19)30(28,29)26(21)14-23(27)25-18-7-5-6-17(24)13-18/h3-13,15H,14H2,1-2H3,(H,25,27) |
InChI Key |
XSMOBLKGGUUXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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